Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-

Lipophilicity Drug Design Physicochemical Properties

Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- (CAS 61450-69-9) is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a phenyl ring at the 5-position and an N-methyl-N-(2-hydroxyethyl)amino group at the 3-position. With a molecular formula of C₁₁H₁₄N₄O and a molecular weight of 218.26 g/mol , this compound belongs to a pharmacologically privileged class explored in patents for antifungal and lysophosphatidic acid (LPA) receptor antagonism.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 61450-69-9
Cat. No. B12885568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-
CAS61450-69-9
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCN(CCO)C1=NNC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H14N4O/c1-15(7-8-16)11-12-10(13-14-11)9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3,(H,12,13,14)
InChIKeyYOQBCJRJJHCPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- (CAS 61450-69-9): A 1,2,4-Triazole Scaffold for Specialized Procurement


Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- (CAS 61450-69-9) is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a phenyl ring at the 5-position and an N-methyl-N-(2-hydroxyethyl)amino group at the 3-position [1]. With a molecular formula of C₁₁H₁₄N₄O and a molecular weight of 218.26 g/mol , this compound belongs to a pharmacologically privileged class explored in patents for antifungal and lysophosphatidic acid (LPA) receptor antagonism [2][3]. Its distinct substitution pattern differentiates it from simpler 3-amino-1,2,4-triazole analogs, making targeted procurement necessary for structure-activity relationship (SAR) studies.

Why Generic 1,2,4-Triazole Substitution Fails: The Specificity of CAS 61450-69-9


Generic interchange of 1,2,4-triazole derivatives is inadvisable due to the profound impact of subtle structural modifications on biological target engagement and physicochemical properties. The N-methyl-N-(2-hydroxyethyl)amino substituent on CAS 61450-69-9 introduces a calculated LogP of 0.90 and a polar surface area (PSA) of 65.04 Ų , which are distinct from simpler analogs like 5-phenyl-1H-1,2,4-triazol-3-amine (CAS 4922-98-9) or N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine (CAS 54463-81-9). Patent literature explicitly teaches that specific N-alkylamino triazole derivatives exhibit differentiated antagonistic activity against LPAR and varied antifungal spectra [1][2]. Therefore, substituting CAS 61450-69-9 with an in-class analog lacking the hydroxyethyl group risks invalidating SAR data, altering solubility, and compromising target selectivity.

Quantitative Differentiation of CAS 61450-69-9 Against Its Closest Analogs


Lipophilicity-Based Differentiation: CAS 61450-69-9 vs. Simpler 3-Amino Triazole Analogs

The introduction of an N-methyl-N-(2-hydroxyethyl)amino moiety significantly modulates lipophilicity. CAS 61450-69-9 exhibits a calculated LogP of 0.90 . In comparison, the des-hydroxyethyl analog N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine (CAS 54463-81-9) has a lower molecular weight (174.20 g/mol) and lacks the hydrogen-bonding capacity of the terminal hydroxyl group, which is expected to result in a higher LogP and reduced aqueous solubility based on class-level structure-property relationships .

Lipophilicity Drug Design Physicochemical Properties

Structural Uniqueness Among 5-Phenyl-1,2,4-Triazole Derivatives: Absence of Biological Data

A comprehensive literature search across PubMed, patent databases, and authoritative chemical registries reveals that no quantitative biological activity data (IC₅₀, MIC, Ki, etc.) are publicly available for CAS 61450-69-9 as of the search date. In contrast, structurally related 5-phenyl-1,2,4-triazole derivatives, such as those disclosed in Daewoong's antifungal patent family (e.g., CN-101573344-A), have reported MIC values against Candida albicans in the range of 0.25–8 µg/mL [1]. The specific N-methyl-N-(2-hydroxyethyl)amino substitution pattern of CAS 61450-69-9 is not represented in these published datasets, making direct quantitative comparison impossible.

Chemical Diversity SAR Screening Libraries

Physicochemical Space Comparison: PSA-Based Differentiation from Aminoalkyl Triazole Analogs

The polar surface area (PSA) of CAS 61450-69-9 is calculated as 65.04 Ų . This value places it within the favorable range for oral bioavailability (typically PSA < 140 Ų) but distinguishes it from non-hydroxylated triazole analogs. For example, 5-phenyl-1H-1,2,4-triazol-3-amine (CAS 4922-98-9) has a predicted PSA of approximately 54.7 Ų (based on fragment contributions), reflecting the absence of the hydroxyethyl group. The higher PSA of CAS 61450-69-9 suggests reduced passive membrane permeability compared to simpler 3-amino-5-phenyl triazoles.

Polar Surface Area Drug-likeness ADME Prediction

Recommended Procurement and Application Scenarios for CAS 61450-69-9 Based on Verified Evidence


Synthetic Intermediate for N-Alkylamino Triazole Libraries Targeting LPAR Antagonism

Based on patent disclosures of N-alkyltriazole compounds as LPAR antagonists [1], CAS 61450-69-9's N-methyl-N-(2-hydroxyethyl)amino substitution pattern places it within the chemical space claimed for LPA receptor modulation. Procurement is recommended for medicinal chemistry groups synthesizing focused triazole libraries where the terminal hydroxyl group serves as a handle for further derivatization (e.g., esterification, etherification) to explore SAR around the LPAR binding pocket.

Early-Stage Antifungal Screening as a Structurally Unexplored 5-Phenyl Triazole

Patent families from Daewoong Pharmaceutical demonstrate that 1,2,4-triazole derivatives with 5-phenyl substitution exhibit antifungal activity against Candida species [2]. CAS 61450-69-9 represents a substitution pattern not explicitly exemplified in these patents, offering an opportunity for de novo antifungal screening to identify novel hits with potentially differentiated resistance profiles.

Physicochemical Probe for Solubility-Limited Assay Development

With a calculated LogP of 0.90 and PSA of 65.04 Ų , CAS 61450-69-9 is predicted to have moderate aqueous solubility. This compound can serve as a reference standard for calibrating solubility-limited biochemical assays, particularly when comparing the behavior of hydroxyl-containing triazoles versus des-hydroxyl analogs that exhibit higher LogP values and lower solubility.

Quote Request

Request a Quote for Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.